molecular formula C7H3BrF4O B6323349 1-Bromo-4-fluoro-2-(trifluoromethoxy)benzene CAS No. 1242252-07-8

1-Bromo-4-fluoro-2-(trifluoromethoxy)benzene

Cat. No.: B6323349
CAS No.: 1242252-07-8
M. Wt: 259.00 g/mol
InChI Key: XGCQEUWGRZELMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-4-fluoro-2-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3BrF4O It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, fluorine, and trifluoromethoxy groups

Biochemical Analysis

Biochemical Properties

1-Bromo-4-fluoro-2-(trifluoromethoxy)benzene plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body. The nature of these interactions includes binding to the active site of the enzyme, potentially inhibiting its activity. Additionally, this compound may interact with other biomolecules such as glutathione, affecting redox reactions within cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and apoptosis. Furthermore, this compound can modulate the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it can inhibit the activity of cytochrome P450 enzymes by binding to their active sites. This inhibition can lead to changes in the metabolism of other substances within the cell. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is an important factor, as it can degrade under certain conditions. Studies have shown that this compound remains stable at room temperature but may degrade when exposed to light or heat. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function. At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level leads to significant changes in cellular and organ function. It is crucial to determine the appropriate dosage to minimize adverse effects while achieving the desired biochemical outcomes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules. The compound can also affect metabolic flux by altering the activity of key enzymes involved in metabolic pathways. For instance, it can inhibit the activity of enzymes involved in the detoxification of reactive oxygen species, leading to changes in metabolite levels within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins. This compound can be transported across cell membranes by organic anion transporters, facilitating its entry into cells. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations observed in organs involved in detoxification, such as the liver and kidneys .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes. The localization of this compound within the cell can affect its ability to modulate cellular processes and biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-fluoro-2-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the bromination of 4-fluoro-2-(trifluoromethoxy)benzene using bromine in the presence of a catalyst such as iron at elevated temperatures . Another method involves the treatment of 1-bromo-4-(trifluoromethoxy)benzene with lithium diisopropylamide (LIDA) at very low temperatures, which generates 1,2-dehydro-4-(trifluoromethoxy)benzene .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control is crucial to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-fluoro-2-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Dehydro Derivatives: Formed through elimination reactions.

    Substituted Derivatives: Formed through nucleophilic aromatic substitution reactions.

Scientific Research Applications

1-Bromo-4-fluoro-2-(trifluoromethoxy)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological molecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-4-(trifluoromethoxy)benzene
  • 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene
  • 1-Bromo-3-(trifluoromethoxy)benzene

Uniqueness

1-Bromo-4-fluoro-2-(trifluoromethoxy)benzene is unique due to the presence of both fluorine and trifluoromethoxy groups, which impart distinct electronic properties to the compound. These groups enhance the compound’s reactivity and make it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

1-bromo-4-fluoro-2-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4O/c8-5-2-1-4(9)3-6(5)13-7(10,11)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCQEUWGRZELMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)OC(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.